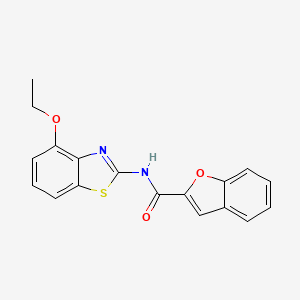![molecular formula C17H10Cl2N2OS2 B5510809 5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)
5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation or Claisen-Schmidt reactions, allowing for the introduction of various substituents into the thiazolidinone core. Microwave-assisted synthesis has been reported as an efficient method for preparing thiazolidinone derivatives, offering advantages in terms of reaction speed and product yield (Ambeu et al., 2016; Bourahla et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied through X-ray crystallography and spectroscopic methods. These studies reveal non-planar configurations and various intra- and intermolecular interactions, such as hydrogen bonding, which contribute to the compound's stability and reactivity (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including nucleophilic addition and condensation, which are essential for modifying their chemical structure and enhancing their biological activity. Their reactivity can be influenced by substituents on the thiazolidinone ring, enabling the synthesis of a wide range of derivatives with diverse properties (Hirsova et al., 2015).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as melting points, solubility, and crystallinity, can be tailored by altering the substituents on the thiazolidinone core. These properties are crucial for determining the compound's suitability for various applications, including as potential pharmacological agents (Khodair et al., 2021).
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards different chemical reagents. These properties are significantly influenced by the substituents present on the thiazolidinone ring and are critical for the compound's biological activity and mechanism of action (Chandrappa et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study investigated the synthesis of novel thioxothiazolidin-4-one derivatives, demonstrating their potential in inhibiting tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of EAT-bearing mice, suggesting their candidacy for anticancer therapy due to their ability to suppress tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Structural and Computational Studies
Another study focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative. The research highlighted the non-planar structure of the molecule, demonstrating intra- and intermolecular contacts that could influence its biological activities. This comprehensive analysis provides a foundation for understanding the compound's interactions at the molecular level (Khelloul et al., 2016).
Antimicrobial and Antifungal Activities
Research on thiazolidin-4-one derivatives also includes investigations into their antimicrobial and antifungal properties. Some derivatives have shown significant activity against Gram-positive bacteria and Candida yeast strains, offering a new avenue for developing treatments against resistant microbial strains (Gouveia et al., 2009; Levshin et al., 2022).
Protein Kinase Inhibition for Neurological and Oncological Disorders
A recent study designed and synthesized new inhibitors of protein kinase DYRK1A, identifying compounds with nanomolar inhibitory potency. These findings suggest the potential use of thiazolidin-4-one cores as pharmacophores for developing treatments for disorders involving DYRK1A, including neurological and oncological diseases (Bourahla et al., 2021).
Propiedades
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-[(E)-(3-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS2/c18-13-5-1-3-11(7-13)9-15-16(22)21(17(23)24-15)20-10-12-4-2-6-14(19)8-12/h1-10H/b15-9-,20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESJSAOZBAACT-ZMSCOZPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


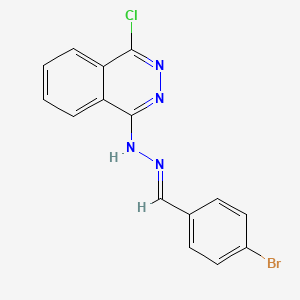
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)
![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)
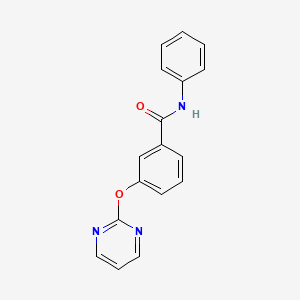
![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)
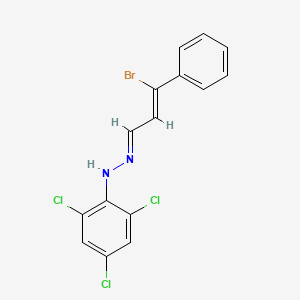
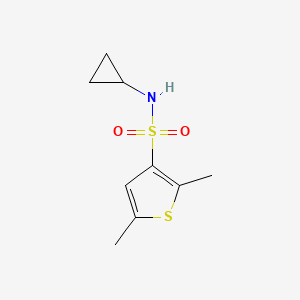
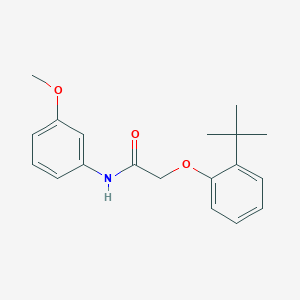
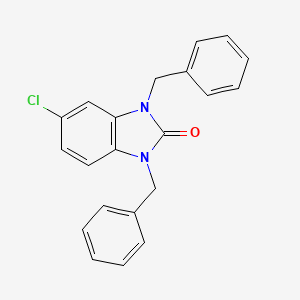
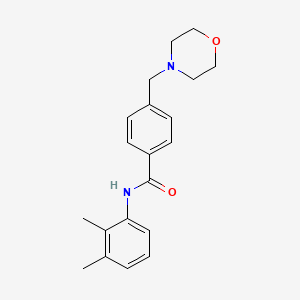
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
